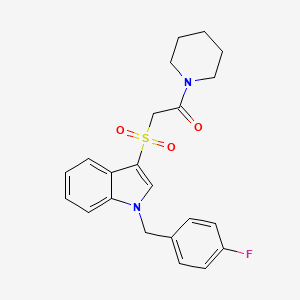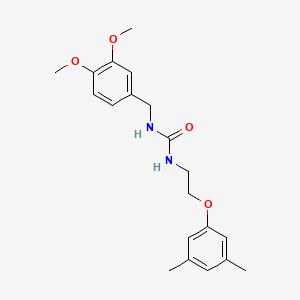
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, also known as DM-PU-SCAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DM-PU-SCAT belongs to the class of urea derivatives and has been extensively studied for its mechanism of action and biochemical effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves the reaction of 3,4-dimethoxybenzaldehyde with ethylenediamine to form 1-(3,4-dimethoxybenzyl)ethylenediamine, which is then reacted with 3,5-dimethylphenol and phosgene to form 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea.
Starting Materials
3,4-dimethoxybenzaldehyde, ethylenediamine, 3,5-dimethylphenol, phosgene
Reaction
Step 1: 3,4-dimethoxybenzaldehyde is reacted with ethylenediamine in ethanol at reflux temperature to form 1-(3,4-dimethoxybenzyl)ethylenediamine., Step 2: 1-(3,4-dimethoxybenzyl)ethylenediamine is reacted with 3,5-dimethylphenol in the presence of triethylamine and dichloromethane at room temperature to form 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea., Step 3: The product from step 2 is then reacted with phosgene in the presence of triethylamine and dichloromethane at room temperature to form the final product, 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea.
Mechanism Of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to increase the activity of antioxidant enzymes, which can protect cells against oxidative stress.
Biochemical And Physiological Effects
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and increase the activity of antioxidant enzymes. 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has also been shown to protect against oxidative stress and reduce the risk of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its complex synthesis method, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea for therapeutic purposes.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While there are limitations to using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments, further studies are needed to fully understand its therapeutic potential and determine the optimal dosage and administration for therapeutic purposes.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-14-9-15(2)11-17(10-14)26-8-7-21-20(23)22-13-16-5-6-18(24-3)19(12-16)25-4/h5-6,9-12H,7-8,13H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKUROCGIZKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

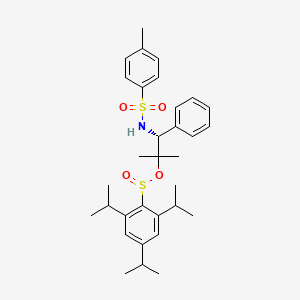
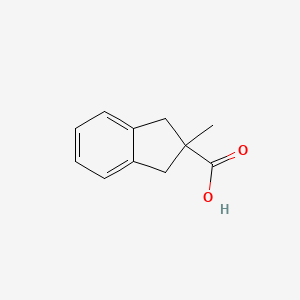
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
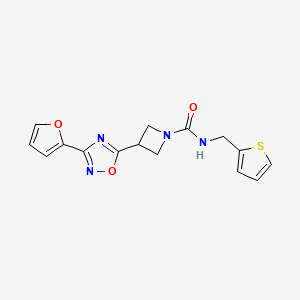
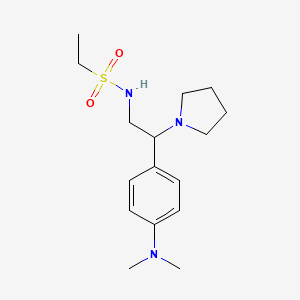
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
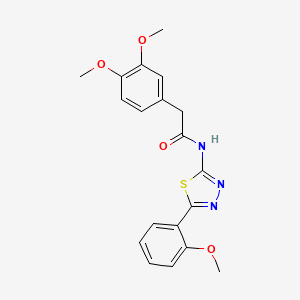
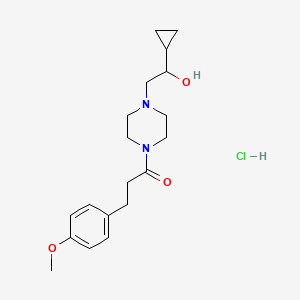
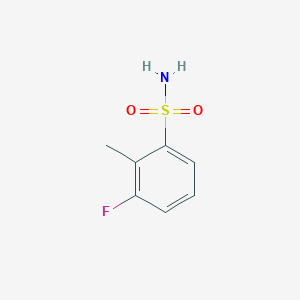
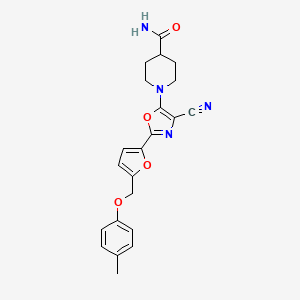
![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)
